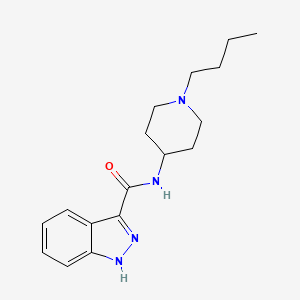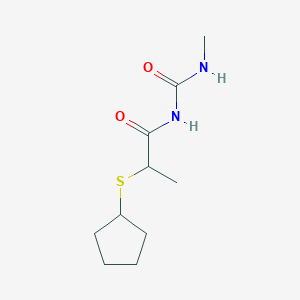![molecular formula C13H18N4O3 B7458541 [1-(Cyclopentylamino)-1-oxopropan-2-yl] 3-aminopyrazine-2-carboxylate](/img/structure/B7458541.png)
[1-(Cyclopentylamino)-1-oxopropan-2-yl] 3-aminopyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Cyclopentylamino)-1-oxopropan-2-yl] 3-aminopyrazine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPP-ACP and is a derivative of amorphous calcium phosphate (ACP). CPP-ACP has been extensively studied for its use in dental treatments, and its potential as a drug delivery system.
Mechanism of Action
CPP-ACP works by binding to tooth enamel and dentin, forming a protective layer that helps to prevent demineralization and promote remineralization. CPP-ACP also helps to stabilize amorphous calcium phosphate, which is a precursor to hydroxyapatite, the mineral that makes up tooth enamel and bone. Additionally, CPP-ACP has been shown to inhibit the growth of oral bacteria, which helps to prevent tooth decay.
Biochemical and Physiological Effects:
CPP-ACP has been shown to have several biochemical and physiological effects, including promoting remineralization of tooth enamel and dentin, enhancing bone regeneration, and inhibiting the growth of oral bacteria. CPP-ACP has also been shown to be biocompatible and non-toxic, making it suitable for various applications.
Advantages and Limitations for Lab Experiments
CPP-ACP has several advantages for lab experiments, including its high purity and yield, biocompatibility, and non-toxicity. However, CPP-ACP can be difficult to synthesize and purify, which can limit its availability for some experiments. Additionally, CPP-ACP may not be suitable for some applications due to its specific properties and mechanism of action.
Future Directions
There are several future directions for research on CPP-ACP, including exploring its potential use in other fields, such as drug delivery and bone tissue engineering. Additionally, further research is needed to optimize the synthesis and purification of CPP-ACP, and to better understand its mechanism of action and biochemical and physiological effects. Finally, more studies are needed to evaluate the safety and efficacy of CPP-ACP in various applications.
Synthesis Methods
CPP-ACP can be synthesized through a multi-step process that involves the reaction of cyclopentylamine with 3-amino-2-pyrazinecarboxylic acid followed by the addition of diethyl oxalate. The resulting product is then purified through recrystallization to obtain pure CPP-ACP. The synthesis of CPP-ACP has been optimized to produce high yields and purity, making it suitable for various applications.
Scientific Research Applications
CPP-ACP has been extensively studied for its use in dental treatments, including the prevention and treatment of dental caries. CPP-ACP has been shown to promote remineralization of enamel and dentin, which helps to prevent tooth decay. Additionally, CPP-ACP has been used as a drug delivery system for various drugs, including antibiotics and anticancer drugs. CPP-ACP has also been studied for its potential use in bone tissue engineering, as it has been shown to enhance bone regeneration.
properties
IUPAC Name |
[1-(cyclopentylamino)-1-oxopropan-2-yl] 3-aminopyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-8(12(18)17-9-4-2-3-5-9)20-13(19)10-11(14)16-7-6-15-10/h6-9H,2-5H2,1H3,(H2,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUSKSMLKHLONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)OC(=O)C2=NC=CN=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methylpropyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458476.png)
![N-(methylcarbamoyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7458488.png)

![3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide](/img/structure/B7458498.png)
![tert-butyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458501.png)
![2-Methoxy-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl methyl ether](/img/structure/B7458507.png)
![1-[2-(N-methylanilino)acetyl]imidazolidin-2-one](/img/structure/B7458518.png)
![2-[Methyl(2-phenylpropanoyl)amino]butanoic acid](/img/structure/B7458525.png)
![4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B7458527.png)

![3-methylbutyl 2-amino-1-(2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458547.png)
![[1-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-oxopropan-2-yl] 4-(difluoromethoxy)-3-methoxybenzoate](/img/structure/B7458556.png)
